An In-Depth Technical Guide to 5-Chloro-3-isopropoxy-2-methoxypyridine: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 5-Chloro-3-isopropoxy-2-methoxypyridine: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile reactivity make it a privileged structure in the design of novel therapeutics.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[3] Within this vast chemical space, 5-Chloro-3-isopropoxy-2-methoxypyridine has emerged as a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, and significance in synthetic and medicinal chemistry.
Chemical Structure and Identification
5-Chloro-3-isopropoxy-2-methoxypyridine is a polysubstituted pyridine derivative. Its structure is characterized by a chlorine atom at the 5-position, an isopropoxy group at the 3-position, and a methoxy group at the 2-position of the pyridine ring.
Systematic Name: 5-chloro-3-isopropoxy-2-methoxypyridine[4] Molecular Formula: C₉H₁₂ClNO₂[4] CAS Number: 1228957-00-3[4]
The unique arrangement of these substituents imparts a specific set of electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis.
Diagram of the chemical structure of 5-Chloro-3-isopropoxy-2-methoxypyridine.
Caption: Chemical structure of 5-Chloro-3-isopropoxy-2-methoxypyridine.
Physicochemical and Safety Data
While comprehensive experimental data for 5-Chloro-3-isopropoxy-2-methoxypyridine is not extensively reported in the literature, some key properties have been compiled from commercial suppliers.
| Property | Value | Source |
| Molecular Weight | 201.65 g/mol | Calculated |
| Appearance | Not Available | [4] |
| Purity | ≥95% | [4] |
| Storage Temperature | 4-8°C | [4] |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
As with all laboratory chemicals, appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area.
Synthesis Strategies
One potential synthetic pathway could start from 2,3-dihydroxy-5-chloropyridine. This intermediate can be synthesized from 2-amino-5-chloropyridine through a series of diazotization, nitration, reduction, and a final diazotization reaction.[3]
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic workflow for 5-Chloro-3-isopropoxy-2-methoxypyridine.
Experimental Considerations:
-
Step 1: Selective O-methylation: The selective methylation of the hydroxyl group at the 2-position is crucial. The choice of solvent and base will be critical to control the regioselectivity of this reaction.
-
Step 2: O-isopropylation: The subsequent O-alkylation of the remaining hydroxyl group with an isopropyl halide would yield the final product. The use of a strong base like sodium hydride is common for such etherifications.
Purification: Standard purification techniques such as column chromatography would be necessary to isolate the desired product in high purity.
Reactivity and Role in Medicinal Chemistry
The reactivity of 5-Chloro-3-isopropoxy-2-methoxypyridine is dictated by its substituents. The chlorine atom at the 5-position is a key functional handle for further synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for the construction of complex biaryl and heteroaryl structures.[2]
The methoxy and isopropoxy groups, while generally less reactive, play a significant role in modulating the electronic properties of the pyridine ring and influencing the molecule's conformation and metabolic stability. The methoxy group, in particular, is a prevalent substituent in many approved drugs and is known to favorably impact ligand-target binding and pharmacokinetic parameters.[5]
While specific applications of 5-Chloro-3-isopropoxy-2-methoxypyridine in drug discovery are not widely documented in public literature, its structural motifs are present in various bioactive molecules where it serves as a key intermediate.[3] The strategic placement of the chloro, isopropoxy, and methoxy groups provides a unique combination of properties that make it an attractive scaffold for generating libraries of compounds for screening and lead optimization in drug discovery programs.
Conclusion
5-Chloro-3-isopropoxy-2-methoxypyridine is a valuable, albeit not extensively documented, building block in the field of medicinal chemistry. Its polysubstituted pyridine core offers a versatile platform for the synthesis of novel and complex molecules. While detailed experimental data remains limited in the public domain, its potential for use in the development of new therapeutic agents is evident from the established importance of its constituent functional groups and the broader class of substituted pyridines. Further research and publication of its synthesis and applications will undoubtedly solidify its role as a key tool for drug discovery professionals.
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